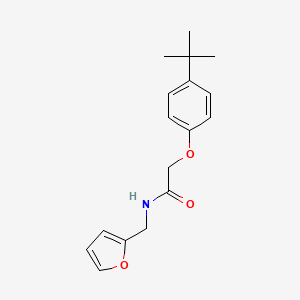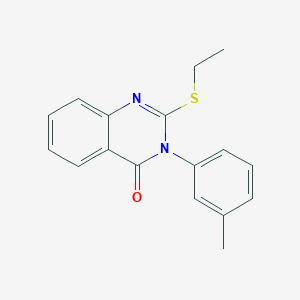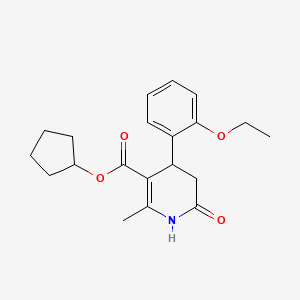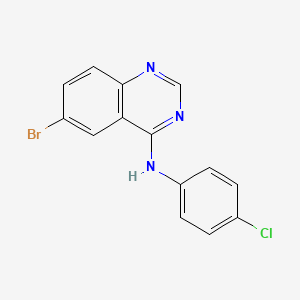
1-(2-bromobenzoyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole involves nucleophilic substitution reactions and can be characterized by techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Precursors typically include bromobenzene derivatives and nitro-substituted pyrazoles. The synthesis process often involves conditions that facilitate the formation of the pyrazole ring and the introduction of the substituent groups.
Molecular Structure Analysis
The molecular structure of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole is typically determined by X-ray crystallography. The compound crystallizes in specific space groups and exhibits molecular geometries that can be compared with theoretical models calculated using density functional theory (DFT). Key structural parameters include bond lengths, bond angles, and torsional angles.
Chemical Reactions and Properties
1-(2-Bromobenzoyl)-4-nitro-1H-pyrazole participates in various chemical reactions, including coupling reactions, due to the presence of the bromo and nitro functional groups. These groups make the compound a suitable participant in reactions such as Suzuki-Miyaura cross-coupling. The reactivity is influenced by the electron-withdrawing and electron-donating properties of the substituents.
Physical Properties Analysis
The physical properties of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole include its melting point, solubility, and crystalline form. These properties are essential for understanding the compound's behavior in different environments and solvents, impacting its handling and application in laboratory settings.
Chemical Properties Analysis
Chemically, 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole exhibits properties typical of brominated aromatic compounds and nitro-substituted pyrazoles. These include susceptibility to nucleophilic attack, participation in electrophilic substitution reactions, and the ability to form hydrogen bonds and other non-covalent interactions.
- M. Evecen, H. Tanak, F. Tinmaz, N. Dege, I. Ilhan (2016). Experimental and theoretical investigations on 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
- S. Demir, F. Tinmaz, N. Dege, I. Ilhan (2016). Vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO and NBO analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1 H -pyrazole.
- Z.-S. Yang, P. Huang, J. Chen, Y. Chen, T. Gao, H. Chai, C.-S. Zhao (2021). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF 1-(2-BROMOBENZYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE.
Propriétés
IUPAC Name |
(2-bromophenyl)-(4-nitropyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-9-4-2-1-3-8(9)10(15)13-6-7(5-12-13)14(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINMCRJPMZIMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5614854.png)


![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)




![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)
